5-Phenylpyrimidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
5-Arylpyrimidine-2-carboxylic acids were synthesized by the hydrolysis of 5-aryl-2-cyanopyrimidines and the oxidation of 5-aryl-2-styrylpyrimidines under the conditions of phase-transfer catalysis . The aryl esters of the acids were obtained, and their liquid-crystal characteristics were studied .Molecular Structure Analysis
The molecular structure of 5-Phenylpyrimidine-2-carboxylic acid is represented by the formula C11H8N2O2 . The InChI key for this compound is ZONDVYAPHBZSJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of 5-Phenylpyrimidine-2-carboxylic acid is solid . It has a molecular weight of 200.2 . The compound is stored in dry conditions at 2-8C .Scientific Research Applications
Luminescent Materials
5-Phenylpyrimidine-2-carboxylic acid derivatives have been used in the synthesis of luminescent lanthanide frameworks. These compounds demonstrate varied photoluminescence behavior influenced by ligands and reaction conditions, showcasing potential applications in optical and electronic devices (Jia et al., 2014).
Antimicrobial Agents
Research has explored the antimicrobial properties of novel derivatives of 5-Phenylpyrimidine-2-carboxylic acid. These compounds show significant antibacterial and antifungal activity, indicating potential applications in developing new antimicrobial agents (Shastri & Post, 2019).
Heterocyclic Chemistry
5-Phenylpyrimidine-2-carboxylic acid derivatives are utilized in the synthesis of complex heterocyclic systems. These syntheses lead to compounds like benzimidazopyrido and pyrimidopyrimidine, highlighting the versatility of 5-Phenylpyrimidine-2-carboxylic acid in organic synthesis (Arutyunyan, 2014).
Optical Properties and Catalytic Performance
Certain complexes involving 5-Phenylpyrimidine-2-thiolate demonstrate unique optical properties and high catalytic performance under visible light. These findings suggest potential applications in photocatalysis and photochemical reactions (Zhang et al., 2016).
Nonlinear Optical Applications
5-Phenylpyrimidine derivatives exhibit promising applications in nonlinear optics (NLO). Studies have shown that these compounds, particularly 4-thiopyrimidine derivatives, have substantial NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-phenylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDVYAPHBZSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345951 | |
Record name | 5-phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrimidine-2-carboxylic acid | |
CAS RN |
85386-20-5 | |
Record name | 5-Phenyl-2-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85386-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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